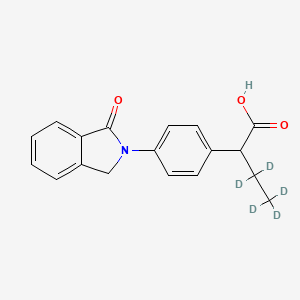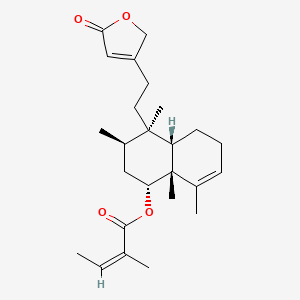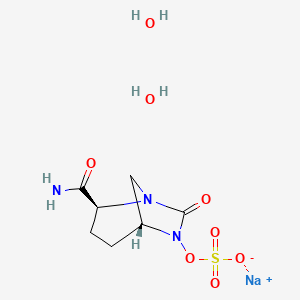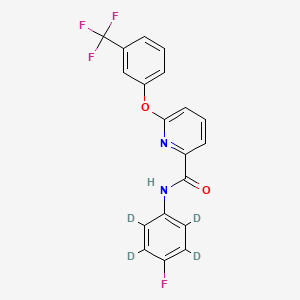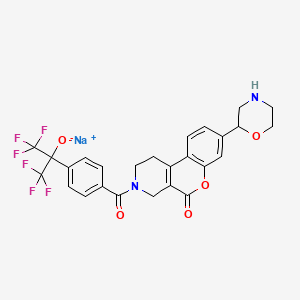![molecular formula C23H22N4O2 B12400417 N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of RAGE 229 involves multiple steps, starting with the preparation of the quinoline core The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the quinoline ringIndustrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Chemischer Reaktionen
RAGE 229 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline core or the phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
RAGE 229 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of RAGE signaling pathways.
Biology: It helps in understanding the role of RAGE in cellular processes, including cell migration and inflammation.
Medicine: RAGE 229 is investigated for its potential therapeutic effects in diseases like diabetes, cancer, and cardiovascular diseases by inhibiting RAGE-mediated signaling.
Industry: It is used in the development of new therapeutic agents targeting RAGE signaling pathways .
Wirkmechanismus
RAGE 229 exerts its effects by inhibiting the interaction between the cytoplasmic tail of RAGE and Diaphanous-1. This inhibition prevents the activation of downstream signaling pathways that are typically triggered by RAGE-ligand interactions. The molecular targets involved include the cytoplasmic tail of RAGE and Diaphanous-1, which play crucial roles in the propagation of inflammatory signals .
Vergleich Mit ähnlichen Verbindungen
RAGE 229 is unique in its high affinity for the cytoplasmic tail of RAGE and its ability to inhibit smooth muscle cell migration with an inhibitory concentration 50 (IC50) value of 26 nanomolar. Similar compounds include other small molecule inhibitors targeting RAGE, such as FPS-ZM1 and TTP488. RAGE 229 stands out due to its specific inhibition of the RAGE-DIAPH1 interaction and its oral bioavailability .
Eigenschaften
Molekularformel |
C23H22N4O2 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[4-[7-cyano-4-(morpholin-4-ylmethyl)quinolin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-16(28)25-20-5-3-18(4-6-20)22-13-19(15-27-8-10-29-11-9-27)21-7-2-17(14-24)12-23(21)26-22/h2-7,12-13H,8-11,15H2,1H3,(H,25,28) |
InChI-Schlüssel |
VDYYVNHJRNDKDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C#N)C(=C2)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


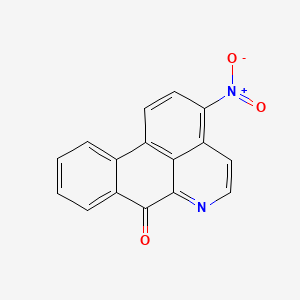
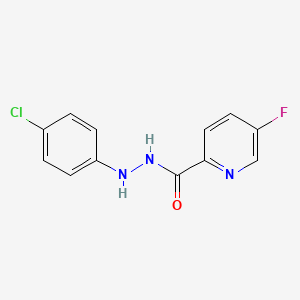
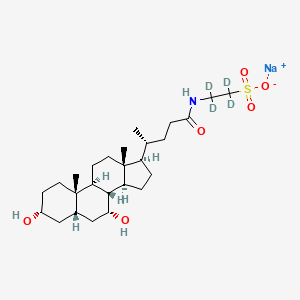

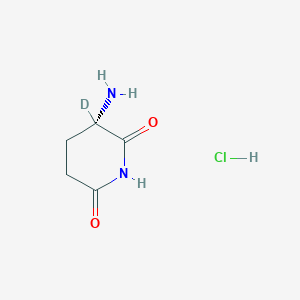
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400370.png)
